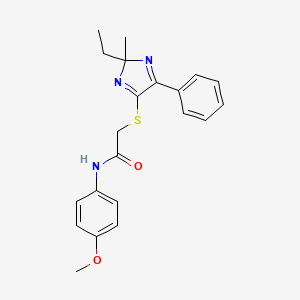

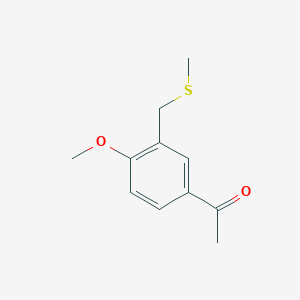

N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide, also known as OSM, is a small molecule that has been the subject of scientific research due to its potential applications in various fields. OSM is a member of the oxamide family, which is a class of compounds that is known to have diverse biological activities.

Scientific Research Applications

Coordination Chemistry and Nuclearity Tailored Polynuclear Complexes

N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide derivatives have been explored for their coordinating properties in the design of homo- and heterometallic species. Their flexibility in isomerization and the variety of substituents make them suitable ligands for designing polynuclear complexes with tailored nuclearity. These complexes have been studied for their electronic properties and the stabilization of high oxidation states of transition metal ions, demonstrating the potential of these oxamide derivatives in coordination chemistry (Ruiz et al., 1999).

Polymer Science and Drug Delivery Systems

In polymer science, derivatives of N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide have been investigated for their applications in drug delivery systems. Controlled polymerization techniques have been developed to create thermoresponsive polymers that can be used in targeted drug delivery. This research showcases the potential of oxamide derivatives in creating responsive and controlled release polymer systems for pharmaceutical applications (Convertine et al., 2004).

Bioengineering and Tissue Engineering

Oxamide derivatives have been applied in bioengineering, particularly in the development of substrates for the nondestructive release of biological cells and proteins. This application is significant for the study of extracellular matrices, cell sheet engineering, tissue transplantation, and the formation of tumor-like spheroids, highlighting the versatility of oxamide derivatives in bioengineering and tissue engineering applications (Cooperstein & Canavan, 2010).

Material Science and Thermal Stability

In material science, N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide derivatives have been utilized to enhance the thermal stability of materials. For instance, their incorporation into polyurethane foams has led to the production of materials with improved thermal stability, slight water uptake, and enhanced compression strength. This research underscores the importance of oxamide derivatives in creating materials with superior properties for various applications (Zarzyka et al., 2012).

Electrocatalysis and Oxidation Reactions

The electrocatalytic properties of N-oxyl derivatives, related to oxamide derivatives, have been extensively studied for their applications in selective oxidation of organic molecules. These studies provide insights into the mechanisms of chemical and electrochemical catalysis by N-oxyl compounds, indicating the potential of oxamide derivatives in facilitating a wide range of electrosynthetic reactions (Nutting et al., 2018).

properties

IUPAC Name |

N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(2)6-12-10(14)11(15)13-7-9-4-3-5-16-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRUPABMGHVHKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)

![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)

![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)

![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)

![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)

![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2838008.png)